molecular formula C7H6BrClO2 B3290763 5-Bromo-4-chloro-2-methoxyphenol CAS No. 86735-02-6

5-Bromo-4-chloro-2-methoxyphenol

Cat. No.: B3290763
CAS No.: 86735-02-6
M. Wt: 237.48 g/mol
InChI Key: VKLVRYBRBRMDCR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxyphenol is a chemical compound with the molecular weight of 237.48 . It is used in various applications and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves three steps of reactions . The process starts with o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .


Molecular Structure Analysis

The molecular structure of this compound has been studied using spectroscopic, crystallographic, and computational methods . The compound exists in phenol-imine form .

Safety and Hazards

The safety data sheet for 5-Bromo-4-chloro-2-methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers The relevant papers for this compound include a study on the synthesis and applications of m-Aryloxy Phenols , and a study on the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLVRYBRBRMDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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